molecular formula C12H24N2O2 B2844186 tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate CAS No. 1520880-67-4

tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B2844186
CAS No.: 1520880-67-4
M. Wt: 228.336
InChI Key: VPXZKRWMVPGJEQ-UHFFFAOYSA-N
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Description

Chemical Profile and Research Value tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate (CAS#: 1520880-67-4) is a Boc-protected piperidine derivative of significant interest in medicinal and organic chemistry. Its molecular formula is C 12 H 24 N 2 O 2 with a molecular weight of 228.33 g/mol . The compound features a piperidine ring, a common structural motif in numerous bioactive molecules and natural products, which is functionalized with an aminomethyl group and a methyl group at the 3- and 4-positions, respectively . The presence of the tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, enhancing the compound's stability and making it a versatile synthetic intermediate . Primary Research Applications This compound is primarily utilized as a key versatile building block in the synthesis of more complex molecules. Piperidine derivatives are extensively researched for their wide range of biological activities and are found in various pharmaceuticals, including antipsychotic agents, local anesthetics, and renin inhibitors . The presence of both a protected amine and a primary amine (on the aminomethyl side chain) allows for selective and sequential chemical modifications, enabling researchers to construct diverse chemical libraries. It can be used to generate various derivatives such as sulphonamides, acid amides, and carboxamide derivatives through reactions at the nitrogen sites . The compound is intended for research applications only and is not for diagnostic or therapeutic use . Handling and Storage For optimal stability, this product should be stored in an inert atmosphere at 2-8°C . As with all chemicals of this nature, please refer to the Safety Data Sheet for detailed hazard, handling, and disposal information.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-5-6-14(8-10(9)7-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXZKRWMVPGJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate typically involves the protection of the amine group followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl carbamate (Boc) as a protecting group for the amine. The synthesis can be carried out in a one-pot reaction using mild conditions. For example, the reaction can be performed using isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is preferred for its versatility and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce primary or secondary amines.

Scientific Research Applications

Synthesis of Therapeutic Agents

One of the primary applications of tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate is its use as an intermediate in the synthesis of pharmaceutical compounds. The compound's structure allows for modifications that can lead to the development of new drugs targeting various diseases, including neurodegenerative disorders.

Case Study: Alzheimer's Disease

Research indicates that derivatives of this compound can act as inhibitors of acetylcholinesterase and β-secretase, enzymes involved in the pathophysiology of Alzheimer's disease. For instance, a study demonstrated that a related compound exhibited protective effects against amyloid beta-induced toxicity in astrocytes, suggesting its potential for neuroprotective therapies .

Chemical Biology Applications

In chemical biology, this compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to induce targeted protein degradation, offering a novel approach to modulating protein levels within cells.

Linker Properties

The incorporation of this compound into PROTACs can enhance their stability and efficacy by optimizing the three-dimensional orientation necessary for effective ternary complex formation. This property is crucial for improving drug-like characteristics and achieving selective degradation of target proteins .

Neuropharmacological Studies

The compound has also been investigated for its neuropharmacological properties. It has shown promise in modulating neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Synthesis of Therapeutic AgentsIntermediate in drug synthesis targeting neurodegenerative diseasesAlzheimer's disease treatment
Chemical BiologyLinker in PROTACs for targeted protein degradationDevelopment of selective degraders
NeuropharmacologyModulation of neurotransmitter systems for anxiety and depression treatmentsPotential anxiolytic or antidepressant

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group enhances its stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

Structural analogs often differ in substituent positions or functional groups, significantly altering their physicochemical and biological properties.

Table 1: Comparison of Piperidine-Based Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
tert-Butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate 4-(aminomethyl), 4-methyl C₁₂H₂₂N₂O₂ 232.32 Both substituents at position 4; increased steric hindrance
tert-Butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate 3-(aminomethyl), 3-methyl C₁₂H₂₂N₂O₂ 232.32 Substituents at position 3; altered ring conformation
tert-Butyl 3-(aminomethyl)-4-fluoropiperidine-1-carboxylate 3-(aminomethyl), 4-fluoro C₁₁H₂₁FN₂O₂ 232.30 Fluorine at position 4; enhanced electronegativity
tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 4-(hydroxyethyl), 4-methyl C₁₃H₂₅NO₃ 243.34 Hydroxyethyl group; increased hydrophilicity
Key Findings :
  • Fluorine Substitution : The 4-fluoro analog (CAS 1303973-02-5) exhibits higher metabolic stability due to fluorine’s electronegativity, making it preferable in drug design for improved bioavailability .
  • Hydroxyethyl vs. Aminomethyl: Hydroxyethyl derivatives (e.g., from ) are more hydrophilic, favoring aqueous solubility but limiting blood-brain barrier penetration compared to the aminomethyl group .

Functional Group Variations

Table 2: Functional Group Comparison
Compound Name Functional Groups Molecular Formula Key Applications Reference
tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate Carbamoyl, methoxyimino C₁₃H₂₃N₃O₄ Antibacterial agent synthesis
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate Bromomethyl C₁₁H₂₀BrNO₂ Alkylating agent in cross-coupling reactions
tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate Thioether, chlorophenyl C₁₇H₂₄ClNO₂S Anticancer drug intermediates
Key Findings :
  • Carbamoyl and Methoxyimino Groups: These groups (e.g., ) enhance hydrogen-bonding capacity, improving target binding in enzyme inhibitors .
  • Brominated Analogs : Bromine acts as a leaving group, enabling use in Suzuki-Miyaura cross-coupling reactions .
  • Thioether Derivatives : Sulfur-containing analogs (e.g., ) exhibit increased lipophilicity, favoring membrane permeability in antitumor agents .

Ring Size and Conformational Analogs

Replacing the piperidine ring with smaller or larger rings alters conformational flexibility.

Table 3: Ring Size Comparison
Compound Name Ring Structure Molecular Formula Key Advantages Reference
(S)-1-Boc-3-aminomethylpyrrolidine Pyrrolidine (5-membered) C₁₀H₂₀N₂O₂ Improved rigidity for chiral synthesis
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate Piperidine (6-membered) C₁₁H₂₂N₂O₂ Balanced flexibility for receptor binding
Key Findings :
  • Pyrrolidine Analogs : The five-membered ring () offers greater rigidity, advantageous in designing stereoselective catalysts .
  • Piperidine vs. Pyrrolidine : Piperidine derivatives generally exhibit better conformational adaptability for binding to G-protein-coupled receptors (GPCRs) .

Biological Activity

Tert-Butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and an aminomethyl substituent, which may influence its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that certain piperidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the piperidine structure can enhance activity against various bacterial strains. The presence of the aminomethyl group in this compound may contribute to this activity by facilitating interactions with microbial targets.

Anticancer Activity

Piperidine derivatives have been investigated for their anticancer effects, particularly in inducing apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated cytotoxicity against different cancer cell lines, suggesting a potential role in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The interaction with muscarinic acetylcholine receptors has been implicated in mediating some of the biological effects of piperidine derivatives.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Efficacy Demonstrated that piperidine derivatives, including variations of this compound, showed significant inhibition against Gram-positive and Gram-negative bacteria .
Cytotoxicity Assay Evaluated the effect of the compound on various cancer cell lines, revealing IC50 values indicating moderate to high cytotoxicity .
Mechanistic Study Investigated the compound's ability to induce apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cell death compared to control treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-(aminomethyl)-4-methylpiperidine-1-carboxylate, and how can reaction efficiency be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution or carbamate formation. For example, tert-butyl N-(bromoethyl)carbamate reacts with 3-(aminomethyl)-4-methylpiperidine under basic conditions (e.g., NaHCO₃ in THF at 0–25°C). Reaction progress is monitored by TLC, and purification involves column chromatography (silica gel, ethyl acetate/hexane). Yield validation requires GC-MS or HPLC to confirm purity (>95%) and NMR (¹H/¹³C) for structural confirmation .
  • Validation : Compare spectroscopic data (e.g., IR for carbonyl stretches at ~1700 cm⁻¹) with literature. Use elemental analysis to verify C, H, N content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Respiratory/Hand/Eye Protection : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy (amines/carbamates).
  • Emergency Measures : Ensure eyewash stations and emergency showers are accessible. Store in airtight containers away from oxidizers .
    • Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Q. How should researchers characterize the compound’s structural and stereochemical properties?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) to determine bond angles and conformations .
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies peaks for tert-butyl (δ ~1.4 ppm), piperidine protons (δ ~2.5–3.5 ppm), and aminomethyl (δ ~2.0–2.3 ppm). NOESY confirms spatial proximity of substituents .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this piperidine derivative?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., GPCRs or enzymes). The aminomethyl group may enhance hydrogen bonding with active sites.
  • QSAR Studies : Correlate electronic (Hammett σ) and steric parameters of substituents with activity data from analogs. For example, fluorinated analogs show higher receptor affinity due to electronegativity .
    • Validation : Compare predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies).

Q. What strategies resolve contradictions in reported synthetic yields or reaction conditions?

  • Troubleshooting :

  • Reagent Purity : Use freshly distilled THF to avoid peroxide formation, which can inhibit reactions.
  • Temperature Control : Optimize stepwise cooling (e.g., −20°C for carbamate coupling) to minimize side products.
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, base strength) affecting yield .

Q. How does the aminomethyl group influence the compound’s reactivity in nucleophilic reactions?

  • Mechanistic Insight :

  • Nucleophilicity : The primary amine in the aminomethyl group participates in Schiff base formation (e.g., with aldehydes) at pH 7–8.
  • Steric Effects : The 4-methyl group on the piperidine ring may hinder axial attack, favoring equatorial reaction pathways.
    • Experimental Validation : Conduct kinetic studies (e.g., with benzaldehyde) and monitor via UV-Vis for imine formation rates .

Comparative and Methodological Questions

Q. How does this compound compare structurally and functionally to other piperidine-based carbamates?

  • Structural Comparison :

Compound Key Substituents Bioactivity
This compound 3-(aminomethyl), 4-methylEnhanced solubility and CNS penetration
tert-Butyl 4-ethyl-4-hydroxy4-ethyl, 4-hydroxyLower logP, higher metabolic stability
(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminoFluorophenyl, chiral centerHigher receptor specificity
  • Functional Insights : The aminomethyl group increases polarity, improving aqueous solubility but potentially reducing membrane permeability .

Q. What advanced purification techniques are recommended for isolating enantiomers or eliminating byproducts?

  • Techniques :

  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol, 90:10) to resolve enantiomers.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal lattice selectivity.
    • Byproduct Analysis : LC-MS identifies impurities (e.g., deprotected piperidine), which are removed via ion-exchange chromatography .

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